2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzoxazole ring with a 2-chloro-6-fluorophenyl ethenyl group attached. The exact structure would depend on the specific synthesis method used .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. It’s likely that this compound would participate in reactions typical of benzoxazoles and halogenated aromatic compounds .Scientific Research Applications
Fluorescent Probes and Sensing Applications
Fluorescent Probes Sensing pH and Metal Cations : A related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, was investigated for its application as a fluorescent probe sensing magnesium and zinc cations. This compound exhibits sensitivity to pH changes, showcasing fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety, suggesting its utility in developing sensitive fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).
Antimicrobial and Antitumor Applications
Antimycobacterial and Photosynthesis-Inhibiting Evaluation : A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles demonstrated significant activity against mycobacterial strains, including M. tuberculosis, M. kansasii, and M. avium. These compounds also showed the ability to inhibit photosynthetic electron transport in spinach chloroplasts, highlighting their potential as antimycobacterial agents and their impact on photosynthesis (Imramovský et al., 2014).
Synthesis and Antitumor Evaluation of Novel Derivatives : Novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were synthesized and evaluated for their antitumor activity. These compounds showed cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents (Racané et al., 2006).
Synthesis and Pharmaceutical Evaluation
Microwave-assisted Synthesis of Antitumor Drugs : The microwave-assisted synthesis of 2-alkyl/arylbenzothiazoles was explored as a "green" synthetic approach, based on the antitumor properties of fluorinated benzothiazoles. This method offers an efficient, rapid, and environmentally friendly way to synthesize benzothiazole analogs, potentially facilitating the development of novel antitumor drugs (Kamila et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZWWRHFNSBAMY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.